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Compound of Interest

Compound Name: Quinazoline-8-carbaldehyde

Cat. No.: B2922675 Get Quote

Introduction: Unveiling the Molecular Signature
Quinazoline-8-carbaldehyde (CAS No. 1823899-37-1) is a heterocyclic aromatic aldehyde

with the molecular formula C₉H₆N₂O. As a bifunctional molecule, it serves as a valuable

scaffold and building block in medicinal chemistry and materials science. Its quinazoline core is

a well-established pharmacophore found in numerous biologically active compounds, while the

aldehyde group offers a reactive handle for diverse chemical transformations, such as the

synthesis of Schiff bases, hydrazones, and other derivatives[1][2]. In materials science, the

electron-withdrawing nature of the aldehyde combined with the rigid quinazoline structure is

leveraged in the development of electron-transport materials.

Given its role as a critical synthetic intermediate, unambiguous structural confirmation and

purity assessment are paramount. This guide provides an in-depth analysis of the expected

spectroscopic data for Quinazoline-8-carbaldehyde, leveraging foundational principles of

nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The interpretations are grounded in data from the parent quinazoline heterocycle and

analogous substituted derivatives, offering a predictive but robust framework for researchers.

Molecular Structure and Spectroscopic Implications
The key to interpreting any spectrum is a thorough understanding of the molecule's structure.

The fusion of a pyrimidine ring with a benzene ring creates the quinazoline system. The

placement of the carbaldehyde group at the C8 position introduces specific electronic effects

that influence the chemical environment of every atom.
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For clarity in the following spectroscopic discussions, the atoms in Quinazoline-8-
carbaldehyde are numbered as shown below. This numbering scheme is standard for the

quinazoline ring system.

Caption: Structure of Quinazoline-8-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For Quinazoline-8-carbaldehyde, both ¹H and ¹³C NMR will provide

definitive structural information.

¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum is anticipated to show six distinct signals in the aromatic/heteroaromatic

region (δ 7.5-9.5 ppm) and one signal for the aldehyde proton in the far downfield region (δ 10-

11 ppm). The chemical shifts are influenced by the electronegativity of the nitrogen atoms and

the electron-withdrawing aldehyde group.

Expertise in Interpretation:

H2 and H4 Protons: These protons are on the pyrimidine ring, adjacent to nitrogen atoms.

They are expected to be the most deshielded protons of the quinazoline ring system itself,

typically appearing at the lowest field[3].

H5, H6, H7 Protons: These protons on the benzene portion of the ring will exhibit

characteristic coupling patterns (ortho, meta). Their chemical shifts will be influenced by the

anisotropic effect of the fused pyrimidine ring and the C8-aldehyde. H7, being ortho to the

aldehyde, is expected to be significantly downfield compared to H5 and H6.

Aldehyde Proton: The proton attached to the carbonyl carbon (CHO) is highly deshielded

and will appear as a sharp singlet, as it has no adjacent protons with which to couple. Its

position is a hallmark of the aldehyde functional group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-CHO 10.5 - 11.0 s (singlet) -

H2 9.4 - 9.5 s (singlet) -

H4 9.3 - 9.4 s (singlet) -

H7 8.2 - 8.3 d (doublet) J = 7.5 - 8.0

H5 8.1 - 8.2 d (doublet) J = 8.0 - 8.5

| H6 | 7.8 - 7.9 | t (triplet) | J = 7.5 - 8.5 |

Note: The exact chemical shifts and coupling constants for H5, H6, and H7 can vary. A 2D-

NMR experiment like COSY would be essential to definitively assign these coupled protons.

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal all nine unique carbon atoms in the molecule. The chemical

shifts provide insight into the electronic environment of each carbon.

Expertise in Interpretation:

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly

downfield (>190 ppm), which is characteristic of an aldehyde.

Pyrimidine Ring Carbons (C2, C4): These carbons, bonded to two nitrogen atoms (C2) or

one nitrogen atom (C4), are found in the 150-161 ppm range, similar to other quinazoline

derivatives[4].

Bridgehead Carbons (C4a, C8a): These carbons are part of the ring fusion and their shifts

are influenced by both rings.

Benzene Ring Carbons (C5, C6, C7, C8): C8, being directly attached to the electron-

withdrawing aldehyde, will be shifted downfield relative to a standard aromatic carbon. The

other carbons (C5, C6, C7) will have shifts typical for a substituted benzene ring, generally

between 120-140 ppm[4].
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Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O 190 - 193

C2 160 - 161

C4 159 - 160

C8a 150 - 151

C8 138 - 140

C6 134 - 135

C4a 128 - 129

C5 127 - 128

| C7 | 126 - 127 |

Infrared (IR) Spectroscopy: Functional Group
Analysis
IR spectroscopy is an indispensable, rapid technique for identifying the functional groups

present in a molecule. The spectrum of Quinazoline-8-carbaldehyde is expected to be

dominated by absorptions from the aldehyde and the aromatic quinazoline core.

Expertise in Interpretation:

C=O Stretch: A strong, sharp absorption band between 1690-1715 cm⁻¹ is the most

definitive peak, confirming the presence of the aromatic aldehyde's carbonyl group[5].

Aldehyde C-H Stretch: Two weak to medium bands, known as a Fermi doublet, are often

observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The presence of these bands is

strong evidence for an aldehyde.

Aromatic C=C and C=N Stretches: The quinazoline ring will exhibit several medium to strong

bands in the 1475-1635 cm⁻¹ region, which are characteristic of aromatic and
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heteroaromatic ring systems[6].

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations appear in the 700-900

cm⁻¹ region. The specific pattern can provide information about the substitution pattern on

the benzene ring.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium-Weak Aromatic C-H Stretch

~2830, ~2730 Weak
Aldehyde C-H Stretch (Fermi

doublet)

1695 - 1710 Strong, Sharp Carbonyl (C=O) Stretch

1610 - 1635 Medium-Strong Aromatic C=N Stretch

1475 - 1580 Medium-Strong Aromatic C=C Ring Stretches

| 750 - 850 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's structure through its fragmentation pattern.

Expertise in Interpretation:

Molecular Ion Peak ([M]⁺•): For the molecular formula C₉H₆N₂O, the calculated monoisotopic

mass is 158.05 Da. A high-resolution mass spectrometry (HRMS) experiment should detect

a molecular ion peak very close to this value, confirming the elemental composition[7]. The

nominal mass in a low-resolution instrument will be m/z 158.

Key Fragmentation: Aromatic aldehydes typically undergo a characteristic fragmentation by

losing the -CHO group as a carbon monoxide (CO) radical, resulting in an [M-29]⁺ peak (loss
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of H and CO) or an [M-28]⁺• peak (loss of CO)[8]. The loss of a hydrogen radical to give an

[M-1]⁺ peak (m/z 157) is also highly probable, forming a stable acylium ion.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Predicted Identity Notes

158 [M]⁺• Molecular Ion Peak

157 [M-H]⁺
Loss of H radical from

aldehyde

130 [M-CO]⁺• Loss of carbon monoxide

| 103 | [C₇H₅N]⁺• | Further fragmentation of the quinazoline ring |

Standard Operating Protocol: A Workflow for
Spectroscopic Analysis
To ensure data integrity and reproducibility, a systematic workflow is essential. This process

validates the identity and purity of the chemical sample.

Caption: Workflow for comprehensive spectroscopic characterization.

Detailed Steps:

Sample Receipt & Preparation:

Log the sample details (batch number, appearance).

For NMR and MS, accurately weigh ~5-10 mg of the compound and dissolve it in an

appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

For IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder

or cast a thin film from a volatile solvent.

Data Acquisition:
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NMR: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If structural assignments are

ambiguous, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H

correlation) are crucial for definitive validation.

IR: Record the FT-IR spectrum over the standard range of 4000-400 cm⁻¹.

MS: Obtain a mass spectrum using an appropriate ionization technique (e.g., Electron

Ionization for fragmentation or Electrospray Ionization for soft ionization). High-resolution

analysis is recommended for elemental composition confirmation.

Data Analysis and Reporting:

Process all spectra using standard software.

Integrate ¹H NMR signals and pick peaks for all spectra.

Compare the acquired data (chemical shifts, coupling constants, absorption frequencies,

m/z values) against the predicted data and literature values for analogous compounds.

Synthesize all data to confirm that the molecular structure is consistent across all three

techniques, thereby validating the identity and assessing the purity of Quinazoline-8-
carbaldehyde.

Conclusion
The spectroscopic characterization of Quinazoline-8-carbaldehyde is a multi-faceted process

where NMR, IR, and MS each provide a unique and complementary piece of the structural

puzzle. The aldehyde proton signal in ¹H NMR, the carbonyl carbon in ¹³C NMR, the strong

C=O stretch in IR, and the molecular ion peak in mass spectrometry are all hallmark features.

By systematically acquiring and interpreting these spectra, researchers and drug development

professionals can proceed with confidence in the chemical integrity of this versatile synthetic

building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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